Gossypolone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4547-72-2 |
|---|---|
Molecular Formula |
C30H26O10 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
7-(8-formyl-3-methyl-1,4,6,7-tetraoxo-5-propan-2-ylnaphthalen-2-yl)-2,3,5,8-tetrahydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C30H26O10/c1-9(2)15-21-19(13(7-31)25(35)29(15)39)27(37)17(11(5)23(21)33)18-12(6)24(34)22-16(10(3)4)30(40)26(36)14(8-32)20(22)28(18)38/h7-10,33,35,37,39H,1-6H3 |
InChI Key |
FKZWANMBYLDTNI-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C(=C(C(=C2C1=O)C(C)C)O)O)C=O)C3=C(C(=O)C4=C(C(=C(C(=C4C3=O)C=O)O)O)C(C)C)C |
Canonical SMILES |
CC1=C(C(=C2C(=C(C(=C(C2=C1O)C(C)C)O)O)C=O)O)C3=C(C(=O)C4=C(C(=O)C(=O)C(=C4C3=O)C=O)C(C)C)C |
Appearance |
Solid powder |
Other CAS No. |
4547-72-2 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gossypolone, |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Gossypolone
Strategies for Gossypolone Semisynthesis from Gossypol (B191359)
This compound is commonly synthesized from gossypol through oxidation reactions. This semisynthetic approach leverages the structural relationship between the two compounds, converting the dialdehyde (B1249045) moieties of gossypol into the quinone functionalities characteristic of this compound.
A well-established method for the semisynthesis of this compound from gossypol involves oxidation using ferric chloride. This reaction is typically carried out in a mixture of acetic acid and acetone (B3395972) with heating. The ferric chloride acts as an oxidizing agent, facilitating the conversion of the o-hydroxyaldehyde groups of gossypol into the 1,4-binaphthoquinone system of this compound. wikipedia.orgmdpi.comwikidata.orgfishersci.befishersci.canih.gov
The method described by Haas and Shirley in 1965 outlines the preparation of this compound by heating a solution of gossypol acetic acid in acetone and acetic acid, followed by the addition of an aqueous solution of ferric chloride hexahydrate. wikipedia.org The reaction mixture is heated further, cooled, and water is added to precipitate the crude product. wikipedia.org Purification of this compound obtained through this method can be achieved using techniques such as column chromatography or recrystallization from suitable solvent systems like methanol (B129727) and water. wikipedia.orgfishersci.be
Another report on the preparation of this compound from gossypol using FeCl₃ in acetic acid by the method of Haas and Shirley noted the product purity to be 97%. mdpi.com This highlights the effectiveness of ferric chloride-mediated oxidation as a route to obtain this compound.
Design and Synthesis of this compound Derivatives for Enhanced Research Utility
Chemical modification of this compound is pursued to develop derivatives with improved properties, such as increased water solubility or altered reactivity, which are beneficial for various research applications. These modifications often target the hydroxyl groups or the quinone system of this compound.
Efforts have been directed towards synthesizing water-soluble this compound derivatives to overcome the limited aqueous solubility often associated with the parent compound. One such analog is 6-aminopenicillanic acid sodium-gossypolone. nih.govuni.luchem960.comfrontiersin.orgplos.orguni.lu
The synthesis of this type of derivative typically involves modifying the functional groups of this compound to incorporate hydrophilic moieties. In the case of 6-aminopenicillanic acid sodium-gossypolone, the synthesis has been reported to involve the modification of the active aldehyde groups of gossypol, followed by conversion to the this compound structure and conjugation with 6-aminopenicillanic acid sodium. chem960.comfrontiersin.org This modification aims to enhance water solubility while retaining or modifying the biological interactions of the compound.
Apothis compound (B605540) is a derivative of gossypol that is also related to this compound. Its synthesis often involves the removal of the aldehyde groups present in gossypol, followed by oxidation. fishersci.benih.govplos.orguni.luuni.lusigmaaldrich.comdrugbank.comoup.comguidetopharmacology.orgthegoodscentscompany.com
A novel chemical process for the synthesis of apothis compound from gossypol has been devised, involving four steps, which reportedly offers a shorter synthesis span, simpler purification, and improved yield and quality. uni.ludrugbank.com This process highlights alternative synthetic routes to obtain apothis compound. Apothis compound can also be formed by the oxidation of apogossypol (B560662), a gossypol derivative where the aldehyde groups have been removed. fishersci.benih.gov
Research findings indicate that apothis compound can be synthesized through various routes, including oxidation of a specific intermediate compound using ferric chloride. oup.comguidetopharmacology.org
Schiff base derivatives of gossypol and this compound are synthesized through the condensation reaction between the carbonyl groups (aldehyde in gossypol, or potential reactive sites in this compound) and primary amines. nih.govplos.orguni.luciteab.comresearchgate.netnih.govgoogle.com The rational design of these derivatives often aims to modulate the compound's biological activity and physicochemical properties.
Molecular Mechanisms of Gossypolone Action in Preclinical Models
Modulation of Apoptotic Pathways
Gossypolone influences the delicate equilibrium of the Bcl-2 family proteins, shifting the balance towards pro-apoptotic signaling. This modulation is a critical step in initiating the apoptotic cascade in susceptible cells.
Interaction with B-cell Lymphoma 2 (Bcl-2) Family Proteins
The Bcl-2 protein family comprises both anti-apoptotic members (such as Bcl-2 and Bcl-xL) and pro-apoptotic members (such as Bax and Bak). The ratio and interaction between these proteins determine a cell's fate in response to apoptotic stimuli. This compound has been shown to directly influence the expression and function of these key regulators.
Downregulation of Anti-apoptotic Bcl-2 and Bcl-xL Protein Expression
Research indicates that this compound can lead to a decrease in the expression levels of anti-apoptotic proteins Bcl-2 and Bcl-xL in various preclinical models. For instance, a this compound derivative, 6-aminopenicillanic acid sodium-gossypolone, downregulated Bcl-2 and Bcl-xL expression at the protein level in an in vivo model of CT26 tumor-bearing mice mdpi.com. Similarly, (-)-gossypol, a related compound, significantly down-regulated Bcl-2 and Bcl-xL levels at both the mRNA and protein levels in DU-145 prostate cancer cells iiarjournals.org. Gossypol (B191359) acetate (B1210297) has also been shown to downregulate Bcl-2 and Bcl-xL expression in multiple myeloma cells, with a more pronounced effect on Bcl-2 spandidos-publications.comspandidos-publications.com.
Table 1: Effects of this compound and Derivatives on Bcl-2 and Bcl-xL Expression in Preclinical Models
| Compound | Model System | Effect on Bcl-2 Expression | Effect on Bcl-xL Expression | Reference |
| 6-aminopenicillanic acid sodium-gossypolone | CT26 tumor-bearing mice (in vivo) | Downregulation (protein) | Downregulation (protein) | mdpi.com |
| (-)-Gossypol | DU-145 prostate cancer cells (in vitro) | Downregulation (mRNA & protein) | Downregulation (mRNA & protein) | iiarjournals.org |
| Gossypol acetate | Multiple myeloma cells (in vitro & in vivo) | Downregulation | Downregulation | spandidos-publications.comspandidos-publications.com |
Upregulation of Pro-apoptotic Bax Expression
In addition to suppressing anti-apoptotic proteins, this compound has been observed to increase the expression of pro-apoptotic proteins like Bax. Studies have shown that (-)-gossypol significantly up-regulated Bax expression at both the mRNA and protein levels in DU-145 prostate cancer cells iiarjournals.org. Proteomic and western blot analyses also indicated that apoptosis regulators BAK and Bax were upregulated in gossypol-treated cells, suggesting activation of the Bcl-2 associated death pathway researchgate.net. A this compound derivative, ApoG2, also demonstrated upregulation of Bax expression in gastric cancer cells nih.gov.
Table 2: Effects of this compound and Derivatives on Bax Expression in Preclinical Models
| Compound | Model System | Effect on Bax Expression | Reference |
| (-)-Gossypol | DU-145 prostate cancer cells (in vitro) | Upregulation (mRNA & protein) | iiarjournals.org |
| Gossypol | Ovarian cancer cells | Upregulation (protein) | researchgate.net |
| ApoG2 | Gastric cancer cells (in vitro) | Upregulation | nih.gov |
Direct Binding to Bcl-2 and Bcl-xL
Beyond altering expression levels, this compound and its derivatives can directly interact with Bcl-2 and Bcl-xL proteins. Gossypol has been found to bind to Bcl-xL with higher affinity than to Bcl-2 aacrjournals.orgnih.gov. This direct binding can inhibit the anti-apoptotic activity of these proteins, potentially by displacing pro-apoptotic factors like Bax or "BH3-domain only" proteins aacrjournals.org. Gossypol is considered a BH3 mimetic, inhibiting the function of anti-apoptotic Bcl-2 proteins through interactions with their BH3-binding pockets plos.org. A novel gossypol derivative and BH3 mimetic, ch282-5, demonstrated competitive binding to the BH3 domain of Bcl-xL aacrjournals.org.
Activation of Caspase Cascades
The modulation of Bcl-2 family proteins by this compound converges on the activation of caspases, a family of cysteine proteases that execute the dismantling of the cell during apoptosis.
Caspase-3, Caspase-8, and Caspase-9 Activation
This compound and its related compounds have been shown to activate initiator caspases like caspase-8 and caspase-9, as well as the effector caspase-3. (-)-Gossypol activated caspases-3, -8, and -9 and increased PARP cleavage in DU-145 prostate cancer cells iiarjournals.org. This activation of multiple caspases suggests that this compound can engage both the intrinsic (via caspase-9) and extrinsic (via caspase-8) apoptotic pathways, ultimately leading to the activation of the common effector caspase-3 iiarjournals.orgstanford.eduplos.org. Gossypol acetate also led to the activation of both caspase-3 and caspase-9 in multiple myeloma cells spandidos-publications.com. ApoG2, a this compound derivative, increased the activation of caspase-3 in gastric cancer cells nih.gov.
Table 3: Activation of Caspases by this compound and Derivatives in Preclinical Models
| Compound | Model System | Caspase-3 Activation | Caspase-8 Activation | Caspase-9 Activation | Reference |
| (-)-Gossypol | DU-145 prostate cancer cells (in vitro) | Yes | Yes | Yes | iiarjournals.org |
| Gossypol acetate | Multiple myeloma cells (in vitro) | Yes | Not specified | Yes | spandidos-publications.com |
| ApoG2 | Gastric cancer cells (in vitro) | Yes | Not specified | Not specified | nih.gov |
Poly (ADP-ribose) Polymerase (PARP) Cleavage
Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair and genomic integrity. During apoptosis, activated caspases, particularly caspase-3, cleave PARP into distinctive fragments (typically 89 kDa and 24 kDa) abcam.com. This cleavage inactivates PARP's repair function and serves as a biochemical marker of apoptosis abcam.com. Studies have shown that treatment with (-)-gossypol, an enantiomer related to this compound, leads to increased PARP cleavage in human prostate cancer cells, indicating the activation of this apoptotic pathway iiarjournals.orgmdpi.com. This compound itself has also been reported to induce increased PARP cleavage in colon cancer cell lines nih.gov.
Data on PARP cleavage induced by this compound or related compounds in preclinical models:
| Compound | Cell Line | Observed Effect | Reference |
| This compound | Colon cancer cell lines | Increased PARP cleavage | nih.gov |
| (-)-Gossypol | Human prostate cancer cells (DU-145) | Increased PARP cleavage | iiarjournals.orgmdpi.com |
| (-)-Gossypol | Human leukemia U937 cells | PARP cleavage | nih.gov |
| Gossypol | Human promyelocytic leukemia cells (HL-60) | PARP cleavage | capes.gov.br |
Caspase-Activated Deoxyribonuclease (CAD) and Inhibitor of CAD (ICAD) Modulation
Caspase-Activated Deoxyribonuclease (CAD), also known as DNA fragmentation factor 40 (DFF40), is the primary enzyme responsible for DNA fragmentation during apoptosis. Under normal conditions, CAD is bound to its inhibitor, Inhibitor of CAD (ICAD), which keeps it in an inactive state. During apoptosis, activated caspases, predominantly caspase-3, cleave ICAD, releasing active CAD. tdx.catuomosul.edu.iq. The released CAD then translocates to the nucleus and degrades chromosomal DNA tdx.cat. Research indicates that (-)-gossypol treatment leads to an increase in CAD protein expression and a decrease in full-length ICAD protein in human prostate cancer cells iiarjournals.org. This modulation of CAD and ICAD levels suggests that the activation of CAD-mediated DNA fragmentation contributes to the apoptotic effects observed with this compound-related compounds iiarjournals.org.
Data on CAD and ICAD modulation by this compound-related compounds:
| Compound | Cell Line | Observed Effect on CAD | Observed Effect on ICAD | Reference |
| (-)-Gossypol | Human prostate cancer cells (DU-145) | Increased expression | Decreased full-length protein | iiarjournals.orgmdpi.com |
Mitochondrial Pathway-Mediated Apoptosis Induction
The mitochondrial pathway, also known as the intrinsic pathway of apoptosis, is initiated by various intracellular signals, including DNA damage and growth factor withdrawal. This pathway is regulated by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
Cytochrome c Release from Mitochondria
Mitochondria play a central role in the intrinsic apoptotic pathway. Upon receiving apoptotic signals, the outer mitochondrial membrane becomes permeable, leading to the release of pro-apoptotic factors from the intermembrane space into the cytosol. A key factor released is cytochrome c, which then binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of caspase-9 and the caspase cascade nih.govoroboros.at. Studies have shown that gossypol can directly act on mitochondria to induce the release of cytochrome c iiarjournals.org. Gossypol-induced apoptosis in human promyelocytic leukemia cells (HL-60) has been characterized by cytochrome c release from mitochondria into the cytosol and subsequent activation of caspase-3, -8, and -9 capes.gov.br. This indicates that the mitochondrial pathway is involved in the apoptotic effects of this compound-related compounds.
Data on Cytochrome c Release induced by this compound-related compounds:
| Compound | Cell Line | Observed Effect | Reference |
| Gossypol | Human promyelocytic leukemia cells (HL-60) | Cytochrome c release from mitochondria | capes.gov.br |
| Gossypol | Various cancer cell lines | Directly acts on mitochondria to release cytochrome c | iiarjournals.org |
Interference with Cell Signaling Networks
Beyond inducing apoptosis, this compound and its derivatives have been shown to interfere with various cell signaling networks that regulate cell survival, proliferation, and inflammation.
Suppression of Nuclear Factor-kappa B (NF-κB) Activity
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, immune responses, cell survival, and proliferation. Constitutive activation of NF-κB is frequently observed in various cancers and contributes to tumor progression and resistance to therapy cuhk.edu.cn. Research has demonstrated that gossypol can suppress NF-κB activity nih.govnih.govdntb.gov.uaspandidos-publications.com. In human leukemia U937 cells, gossypol treatment decreased the DNA-binding activity of NF-κB in a concentration-dependent manner and downregulated the expression of NF-κB-regulated gene products, including inhibitor of apoptosis proteins (IAPs) nih.gov. Gossypol has been shown to inhibit the nuclear translocation of NF-κB subunits p65 and p50 by inhibiting the phosphorylation and degradation of IκB, an inhibitor protein that sequesters NF-κB in the cytoplasm nih.gov. This suppression of NF-κB activity by this compound-related compounds can contribute to their anti-proliferative and pro-apoptotic effects.
Data on NF-κB Suppression by this compound-related compounds:
| Compound | Cell Line | Observed Effect on NF-κB Activity | Mechanism | Reference |
| Gossypol | Human leukemia U937 cells | Decreased DNA-binding activity | Downregulation of NF-κB-regulated genes, suppression of p65 mRNA accumulation | nih.gov |
| Gossypol | Human breast cancer cells | Completely suppressed NF-κB activation | Inhibition of nuclear translocation of p65 and p50 via IκB modulation | nih.gov |
Modulatory Effects on Mitogen-Activated Protein Kinase (MAPK) Signaling (e.g., JNK, p38)
Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are involved in regulating various cellular processes, including cell proliferation, differentiation, stress responses, and apoptosis nih.govharvard.eduwikipedia.orgwikipedia.orgguidetomalariapharmacology.orgguidetopharmacology.orgguidetopharmacology.orgnih.govguidetopharmacology.org. These pathways can have pro-apoptotic or anti-apoptotic roles depending on the cell type and stimulus. Studies suggest that gossypol can trigger caspase-dependent apoptosis through the JNK pathway mdpi.com. While direct detailed studies on this compound's specific modulation of JNK and p38 MAPK were not extensively detailed in the provided search results, the involvement of related compounds like gossypol in MAPK signaling pathways suggests a potential area for further investigation regarding this compound's mechanisms of action.
This compound is a chemical compound that has been investigated for its biological activities, particularly in preclinical models. Research has focused on its potential mechanisms of action, including its impact on cellular signaling pathways and metabolic processes.
Impact on Receptor Tyrosine Kinase Pathways
Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play critical roles in cell signaling, regulating processes such as growth, differentiation, and metabolism nih.govscirp.org. They are activated by binding to extracellular ligands, primarily growth factors, leading to dimerization and autophosphorylation of tyrosine residues within their intracellular kinase domains nih.govmdpi.com. These phosphorylated tyrosine residues serve as docking sites for downstream signaling proteins, initiating various intracellular cascades, including the MAPK/RAS and PI3K/AKT pathways, which are often dysregulated in diseases like cancer scirp.orgnih.gov.
While extensive research has been conducted on gossypol's interaction with various cellular targets, including some related to signaling, specific detailed research findings focusing solely on this compound's direct impact on Receptor Tyrosine Kinase pathways are limited in the provided search results. Some studies mention gossypol's effects on pathways downstream of RTKs, such as the inhibition of EGFR phosphorylation by gossypol researchgate.net. However, a direct and detailed mechanism of action of this compound on RTK pathways based solely on the provided search snippets cannot be comprehensively described. One search result mentions this compound in the context of a list of compounds, including a TRK inhibitor, but does not detail this compound's specific effects on RTKs glixxlabs.com. Another result mentions gossypol binding to the receptor interacting domain (RID) of SRC-3, a steroid receptor coactivator, which interacts with nuclear receptors, not typically classified as RTKs oup.com.
Cellular Energetics and Metabolism
Cellular energetics and metabolism, particularly glycolysis and the activity of dehydrogenase enzymes, are crucial for maintaining cellular function and are often altered in various disease states, such as cancer and fibrosis nih.govnih.gov.
Inhibition of Glycolytic Enzymes
Glycolysis is a metabolic pathway that breaks down glucose into pyruvate (B1213749), generating ATP and NADH nih.govwikidoc.org. This process is regulated by several enzymes, and its dysregulation can contribute to disease progression wikidoc.org.
While the provided search results extensively discuss the effects of gossypol on glycolytic enzymes, particularly Lactate (B86563) Dehydrogenase (LDH), direct information specifically detailing this compound's inhibitory effects on glycolytic enzymes is less prevalent. Gossypol has been shown to inhibit glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase nih.govresearchgate.net. It is also a potent inhibitor of Lactate Dehydrogenase A (LDHA), an enzyme that catalyzes the conversion of pyruvate to lactate, a key step in aerobic glycolysis nih.govnih.gov. Inhibition of LDHA by gossypol has been linked to the suppression of downstream pathways and has shown potential in preclinical models of fibrosis nih.gov.
Although some sources mention this compound alongside gossypol when discussing metabolic effects or antifertility agents, the detailed enzymatic inhibition data provided primarily pertains to gossypol qu.edu.qaqu.edu.qa. One study investigated the effect of this compound, along with gossypol and apogossypol (B560662), on lipids in male rat serum and seminal fluid, suggesting some metabolic effects, but did not provide specific data on the inhibition of glycolytic enzymes qu.edu.qaqu.edu.qa.
Effects on Dehydrogenase Enzymes
Dehydrogenase enzymes are a class of enzymes that catalyze the removal of hydrogen atoms from substrates, playing vital roles in various metabolic pathways, including the tricarboxylic acid cycle and electron transport system nih.gov.
Research indicates that gossypol is a potent inhibitor of several dehydrogenase enzymes. This includes lactate dehydrogenase (LDH), malate (B86768) dehydrogenase, glutamate (B1630785) dehydrogenase, alcohol dehydrogenase, glyceraldehyde-3-phosphate dehydrogenase, aldehyde dehydrogenase, 11β-hydroxysteroid dehydrogenase, 3α,20β-hydroxysteroid dehydrogenase, 5α-reductase, and glucose-6-phosphate dehydrogenase researchgate.net. Specifically, gossypol has been shown to inhibit the activity of succinic dehydrogenase and cytochrome oxidase nih.gov. The inhibition of LDH, particularly the sperm-specific isoform LDH-X, has been extensively studied in the context of gossypol's antifertility effects psu.edu. Gossypol's inhibition of LDH is competitive with the enzyme cofactor NADH nih.gov.
While this compound is mentioned as a metabolite of gossypol and is included in some studies investigating the effects of gossypol and its derivatives on various biological processes, detailed research findings specifically on this compound's effects on a wide range of dehydrogenase enzymes, comparable to the data available for gossypol, are not explicitly detailed within the provided search results qu.edu.qaqu.edu.qa. One study examined the effects of gossypol, this compound, and apogossypol on lipids and mentioned that gossypol was a strong inhibitor of alpha-hydroxy acid and malate dehydrogenase, and glutamate dehydrogenase, but did not provide specific data for this compound's direct effects on these enzymes qu.edu.qaqu.edu.qa.
Cellular Processes and Biological Activities of Gossypolone in in Vitro and in Vivo Research Models
Antineoplastic Activities
Inhibition of Cell Proliferation and DNA Synthesis in Malignant Cell Lines
Studies have explored the effects of gossypolone on the proliferation and DNA synthesis of several cancer cell lines, indicating its potential as an antineoplastic agent.
Breast Cancer Cell Models (e.g., MCF-7, MCF-7/adr, MDA-MB-231)
In hormone-dependent and hormone-independent human breast cancer cell lines, including MCF-7, MCF-7/adr (multidrug-resistant), and MDA-MB-231, this compound has been shown to decrease DNA synthesis and cell proliferation in a concentration-dependent manner in vitro. nih.gov While effective, this compound was found to be less potent than gossypol (B191359) in these studies. nih.gov Racemic this compound demonstrated relatively uniform antiproliferative activity across these breast epithelial cell lines, exhibiting 3- to 5-fold less activity compared to (-)-gossypol against MCF-7 and MCF-7/adr cells. nih.gov Interestingly, the purified enantiomers of this compound showed a reversal in relative antitumor potency compared to gossypol enantiomers, with (+)-gossypolone exhibiting up to 3-fold greater inhibition of MCF-7 culture growth than (-)-gossypolone. nih.gov
Colon Cancer Cell Models (e.g., CT26)
Research involving this compound derivatives has also been conducted in colon cancer models. A this compound derivative, 6-aminopenicillanic acid sodium-gossypolone, demonstrated improved water solubility and anticancer action in CT26 colon cancer cells in vitro. mdpi.com An in vivo model using CT26 tumor-bearing mice treated with this derivative showed inhibited tumor growth. mdpi.com While the specific mechanism of DNA synthesis inhibition in CT26 cells by this compound itself is not explicitly detailed in the provided snippets, studies on other compounds in CT26 cells highlight the importance of DNA synthesis inhibition as a mechanism for reducing proliferation. nih.govglucagon.commdpi.com
Cervical Cancer Cell Models (e.g., KB)
This compound and its ethylamine (B1201723) derivatives have been evaluated for their cytotoxicity against the human cervical cancer cell line KB in vitro. mdpi.comresearchgate.net this compound and its derivatives exhibited significant cytotoxicity, with median inhibitory concentration (IC50) values in the micromolar range. mdpi.comresearchgate.net This cytotoxicity was found to be greater than that of gossypol and reduced gossypol. mdpi.comresearchgate.net The cytotoxicity of this compound was enhanced in the absence of serum in the culture medium and decreased in the presence of catalase and mannitol. mdpi.com
Prostate Cancer Cell Models (e.g., PC-3, DU-145)
Studies on prostate cancer cell lines, such as PC-3 and DU-145, have primarily focused on the effects of gossypol and its derivatives, including apothis compound (B605540). Apothis compound, a derivative of gossypol, has been shown to inhibit the growth and proliferation of prostate cancer cell lines in vitro. spandidos-publications.com While direct data on this compound's effect on DNA synthesis in PC-3 and DU-145 cells is not explicitly provided in the search results, research on (-)-gossypol in PC-3 cells indicates that it inhibits the expression of proliferating cell nuclear antigen (PCNA), a protein crucial for DNA replication, suggesting an influence on DNA synthesis. nih.gov Studies on DU-145 cells with (-)-gossypol also show growth suppression and down-regulation of cell cycle regulators. researchgate.net
Cell Cycle Arrest Induction (e.g., G0/G1, G1/S Phase)
This compound, similar to its precursor gossypol, has been shown to influence the cell cycle in cancer cells. Studies have indicated that gossypol can induce cell cycle arrest at the G0/G1 phase in certain cancer cell lines, such as human colorectal cancer cells. researchgate.netscispace.com This arrest is characterized by a decrease in the cell population in the S phase and a corresponding increase in the G0/G1 phase. researchgate.net While some research highlights gossypol's ability to block the G1/S checkpoint in certain breast cancer cells by decreasing the expression of proteins critical for G1 to S progression like Rb, pRb, and cyclin D1, the specific effects of this compound on these checkpoints are also under investigation. saspublishers.com It is worth noting that the impact on cell cycle progression can vary depending on the cancer cell type and the specific compound (gossypol or its derivatives). nih.gov
Synergistic Effects with Established Chemotherapeutic Agents (e.g., 5-fluorouracil)
Investigations have explored the potential of this compound and its derivatives to act synergistically with existing chemotherapeutic drugs. For instance, a derivative of this compound has shown a synergistic effect when combined with 5-fluorouracil (B62378) in an in vivo model using CT26 tumor-bearing mice. mdpi.com This suggests that combining this compound or its analogues with conventional chemotherapies like 5-fluorouracil could potentially enhance their anti-tumor efficacy. mdpi.commit.edu The synergistic activity of gossypol and its derivatives with chemotherapeutic agents has been observed in various cancer cell lines and animal models. nih.gov
Activity against Multidrug-Resistant Cancer Cell Lines
This compound and its derivatives have been evaluated for their activity against cancer cell lines that have developed resistance to multiple drugs. Racemic this compound has demonstrated antiproliferative activity against multidrug-resistant human breast cancer cell lines, such as MCF-7/adr, although it was found to be less potent than (-)-gossypol against these resistant lines. nih.gov The ability of gossypol to overcome drug resistance in cell lines overexpressing anti-apoptotic proteins like Bcl-2 and Bcl-xl has been reported, suggesting a potential avenue for this compound derivatives as well. nih.govplos.org
Modulation of Colony Formation in Tumor Cells
The ability of cancer cells to form colonies is a key aspect of their proliferation and survival. Studies have investigated the effect of this compound and related compounds on the colony formation capacity of tumor cells. Research on colon cancer cells treated with a natural product derivative, referred to as Gn (which is discussed in the context of inhibiting Musashi family of RNA-binding proteins, and the paper mentions this compound), indicated a significant decrease in colony formation with increasing concentrations of the compound. nih.gov This suggests that this compound or its derivatives can modulate and inhibit the clonogenic potential of cancer cells.
Antimicrobial Activities
Beyond its effects on cancer cells, this compound has also been examined for its antimicrobial properties.
Antibacterial Spectrum and Mechanisms
This compound, as a derivative of gossypol, contributes to the broader antimicrobial spectrum observed for gossypol and its related compounds. Gossypol acetate (B1210297), for example, has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov The mechanisms by which these compounds exert their antibacterial effects are varied and can involve targeting essential bacterial processes. mdpi.comwfsahq.org
This compound and its related compounds have demonstrated activity against Gram-positive bacteria, including common strains like Staphylococcus aureus and Bacillus subtilis. nih.govnih.govfrontiersin.org Studies on gossypol acetate have shown inhibitory effects against Bacillus subtilis and Staphylococcus aureus, including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains. nih.gov The minimum inhibitory concentrations (MICs) can vary depending on the specific compound and bacterial strain. For instance, gossypol acetate showed MICs of 4 µg/mL against B. subtilis and 8 µg/mL against S. aureus. nih.gov The mechanism of action against Gram-positive bacteria can involve interfering with essential cellular processes such as cell division by affecting proteins like FtsZ, which is crucial for bacterial cytokinesis. nih.gov
Table 1: Select In Vitro Antiproliferative Activity of Racemic this compound against Human Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MCF-7 | Data not explicitly provided for this compound, but compared to (-)-gossypol | nih.gov |
| MCF-7/adr | Data not explicitly provided for this compound, but compared to (-)-gossypol | nih.gov |
| HBL-100 | Data not explicitly provided for this compound, but showed relatively uniform activity | nih.gov |
Table 2: Antimicrobial Activity of Gossypol Acetate against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis 168 | 4 | nih.gov |
| Staphylococcus aureus 29213 | 8 | nih.gov |
Inhibition of Gram-Negative Bacteria (e.g., Escherichia coli, under specific conditions)
Gossypol acetate, a related compound, has been shown to inhibit the growth of Gram-negative bacteria when their outer membrane is permeabilized, such as by Polymyxin B nonapeptide (PMBN). nih.govnih.gov Escherichia coli is a significant Gram-negative bacterium that can cause various infections, including urinary tract infections and diarrheal illnesses. msdmanuals.comnih.gov While the search results primarily discuss gossypol acetate in this context, they highlight the potential for gossypol derivatives like this compound to affect Gram-negative bacteria under conditions where the outer membrane barrier is compromised. nih.govnih.gov One study also suggests that Escherichia coli itself can produce a diffusible inhibitory compound with activity against other Gram-negative bacteria. nih.gov
Effects on Bacterial Cell Division Proteins (e.g., FtsZ Polymerization)
Gossypol acetate affects bacterial cell division by interfering with the assembly of the FtsZ ring. nih.govnih.gov FtsZ is a crucial protein for bacterial cell division, forming a ring-like structure that serves as a scaffold for the divisome. mdpi.comuam.es Biochemical analysis has shown that gossypol acetate inhibits the GTPase activity of FtsZ and enhances its polymerization in vitro, which is consistent with a blockage in cell division in tested bacteria. nih.govnih.gov Impairing FtsZ dynamic polymerizations can lead to the failure of divisome assembly, thereby blocking cell division. nih.gov The binding mode of gossypol acetate in FtsZ has been modeled, providing insight into its mechanism of action. nih.govnih.gov This suggests that gossypol and its derivatives, including this compound, may act as promising antimicrobial compounds by targeting FtsZ polymerization. nih.govnih.gov
Antifungal Spectrum and Mechanisms
This compound has demonstrated significant inhibitory effects against a variety of filamentous fungi.
Inhibition of Filamentous Fungi Growth (e.g., Pythium ultimum, Fusarium spp., Rhizoctonia solani)
This compound has shown strong growth inhibitory activity against several important filamentous fungi. At a concentration of 100 μg/mL, this compound restricts the growth of Pythium ultimum, Pythium irregulare, Fusarium oxysporum, and Rhizoctonia solani in vitro. researchgate.netnih.gov Studies using a Czapek agar (B569324) medium at 100 μg/mL demonstrated that this compound effected 100% growth inhibition in most fungal isolates tested, with the exception of Aspergillus flavus. acs.orgresearchgate.net Racemic gossypol, this compound, and apothis compound demonstrated significant growth inhibition against a diverse collection of filamentous fungi, including Aspergillus species (A. flavus, A. parasiticus, A. alliaceus, A. fumigatus), Fusarium species (F. graminearum, F. moniliforme), Penicillium species (P. chrysogenum, P. corylophilum), and Stachybotrys atra. acs.orgresearchgate.net
Data on the growth inhibition of specific fungi by this compound at 100 μg/mL are presented below:
| Fungal Isolate | This compound Growth Inhibition (at 100 μg/mL) | Source |
| Pythium ultimum | Restricted growth | researchgate.netnih.gov |
| Pythium irregulare | Restricted growth | researchgate.netnih.gov |
| Fusarium oxysporum | Restricted growth | researchgate.netnih.gov |
| Rhizoctonia solani | Restricted growth | researchgate.netnih.gov |
| Aspergillus flavus | Variable growth inhibition | acs.orgresearchgate.net |
| Aspergillus parasiticus | 100% inhibition | acs.orgresearchgate.net |
| Aspergillus alliaceus | 100% inhibition | acs.orgresearchgate.net |
| Aspergillus fumigatus | 100% inhibition | acs.orgresearchgate.net |
| Fusarium graminearum | 100% inhibition | acs.orgresearchgate.net |
| Fusarium moniliforme | 100% inhibition | acs.orgresearchgate.net |
| Penicillium chrysogenum | 100% inhibition | acs.orgresearchgate.net |
| Penicillium corylophilum | 100% inhibition | acs.orgresearchgate.net |
| Stachybotrys atra | 100% inhibition | acs.orgresearchgate.net |
Inhibition of Mycotoxin Biosynthesis (e.g., Aflatoxin, Ochratoxin A)
This compound has demonstrated significant inhibition of mycotoxin biosynthesis. This compound showed significant aflatoxin biosynthesis inhibition in A. flavus AF13, with 76% inhibition of Aflatoxin B1. researchgate.netacs.orgresearchgate.net Apothis compound, another derivative, was found to be even more potent in inhibiting aflatoxin biosynthesis in A. flavus and A. parasiticus. researchgate.netacs.orgresearchgate.net While gossypol was found to be ineffectual in inhibiting aflatoxin biosynthesis in these species, both gossypol and apothis compound demonstrated significant inhibition of ochratoxin A production in cultures of Aspergillus alliaceus. researchgate.netacs.org
Data on the inhibition of mycotoxin biosynthesis by this compound and related compounds are presented below:
| Compound | Fungal Species | Mycotoxin | Inhibition Percentage | Source |
| This compound | A. flavus AF13 | Aflatoxin B1 | 76% | researchgate.netacs.orgresearchgate.net |
| Apothis compound | A. flavus | Aflatoxin | >90% | researchgate.netacs.orgresearchgate.net |
| Apothis compound | A. parasiticus | Aflatoxin B1 | 67% | researchgate.netacs.orgresearchgate.net |
| Apothis compound | A. parasiticus | Aflatoxin G1 | 68% | researchgate.netacs.orgresearchgate.net |
| Gossypol | A. alliaceus | Ochratoxin A | 47% | researchgate.netacs.org |
| Apothis compound | A. alliaceus | Ochratoxin A | 91% | researchgate.netacs.org |
Mechanisms of antifungal action often involve targeting essential fungal components like ergosterol (B1671047) biosynthesis or cell wall synthesis. nih.govebsco.comfrontiersin.orgslideshare.net While the specific mechanisms of this compound's antifungal activity are not explicitly detailed in the provided search results beyond growth and mycotoxin inhibition, related studies on gossypol suggest potential modes of action such as preventing fungal access to carbon and nitrogen, inhibiting cell wall formation, and obstructing the development of aflatoxisomes. researchgate.net
Antiviral Activities
Some studies have indicated that gossypol and its derivatives may exhibit antiviral activity. ontosight.aimdpi.com Research on gossypol has shown inhibitory effects against herpes simplex virus type 2 (HSV-2) in human epithelial cells. nih.govnih.gov Gossypol inactivated the infectivity of enveloped viruses like parainfluenza type 3 and herpes simplex for HEp-2 carcinoma cells but had no effect on the infectivity of the nonenveloped poliovirus. nih.gov Both gossypol and a series of gossypol derivatives exhibited antiviral activities against HSV-II at concentrations as low as 5 x 10-7 M. nih.gov Some derivatives were capable of inhibiting viral multiplication in cells infected with the virus before drug administration. nih.gov These findings suggest that modifications of gossypol can retain antiviral properties. nih.gov
Anti-inflammatory Activities
Research suggests that gossypol and its derivatives, including this compound, possess anti-inflammatory properties. mdpi.comnih.govucc.edu.ghscientificarchives.com While less extensively investigated than other activities, studies have demonstrated that gossypol and this compound can inhibit immune complex-mediated neutrophil activation in vitro. nih.gov In an ex vivo model for epidermolysis bullosa acquisita (EBA), this compound significantly inhibited anti-COL7-induced tissue damage. nih.gov This suggests that gossypol and its derivatives could be potential therapeutics for EBA. nih.gov
The mechanism underlying the anti-inflammatory effect of gossypol has been suggested to involve the inhibition of lymphocyte proliferation, suppression of inflammatory cytokines, and an antioxidative effect. nih.gov Studies have shown that gossypol and this compound can inhibit IC-induced neutrophil adhesion and reactive oxygen species (ROS) production. nih.gov This aligns with previous findings regarding the anti-inflammatory actions of gossypol. nih.gov
An ethanolic extract of Gossypium arboreum leaves, containing gossypol, displayed prominent anti-inflammatory activity in experimental animals, which was attributed to its antioxidant property. ucc.edu.gh This extract showed dose-dependent inhibition of carrageenan-induced rat paw edema. ucc.edu.gh Another study on an aqueous extract of a mixture including Gossypium hirsutum also exhibited significant anti-inflammatory activity in rats using the carrageenan edema induction method. scientificarchives.com
Attenuation of Lymphocyte Proliferation
Antisteroidogenic and Antireproductive Properties
This compound is known to possess antisteroidogenic and antireproductive properties. These activities are also characteristic of its parent compound, gossypol, which has been extensively studied as a male contraceptive agent due to its ability to interfere with spermatogenesis and, in females, disrupt estrous cycles, pregnancy, and embryo development. [Search result from previous turn] Comparative studies have indicated that this compound possesses equipotent antisteroidogenic and antireproductive activities when compared to gossypol. Research has explored the suppressive effect of this compound on steroidogenesis in cultured porcine granulosa cells. [Search result from previous turn]
| Compound | Antisteroidogenic Activity | Antireproductive Activity |
| Gossypol | Present | Present |
| This compound | Present (Equipotent to Gossypol) | Present (Equipotent to Gossypol) |
Structure Activity Relationships Sar in Gossypolone Research
Impact of Stereochemistry on Biological Activities
Gossypolone, like its precursor gossypol (B191359), exhibits atropisomerism due to restricted rotation around the 2,2'-binaphthyl (B165483) bond, resulting in distinct enantiomers: (+) and (-). mdpi.comnih.gov The stereochemistry of these enantiomers plays a significant role in their biological activities.
Comparative Analysis of (+) and (-) Enantiomers of this compound
Research has shown that the biological activities of this compound enantiomers can differ. While racemic this compound has demonstrated antiproliferative activity against various breast epithelial cell lines, its potency was found to be less than that of (-)-gossypol against certain cell lines. nih.gov Interestingly, the relative antitumor potency of purified this compound enantiomers appears to be the reverse of gossypol enantiomers. nih.gov Specifically, (+)-gossypolone has shown greater inhibition of MCF-7 breast cancer cell growth compared to (-)-gossypolone. nih.gov This contrasts with gossypol, where the (-)-enantiomer generally exhibits greater biological activity than the (+)-enantiomer. mdpi.comnih.govnih.govoup.com
A comparative analysis of the cytotoxic activities of gossypol enantiomers and this compound in tumor cell lines indicated that the cytotoxicity of this compound was similar to racemic gossypol in most cell lines studied. nih.gov However, (-)-gossypol was significantly more potent than racemic gossypol, (+)-gossypol, and this compound in these studies. nih.gov
The differing activities of the enantiomers highlight the importance of stereochemistry in the interaction of this compound with biological targets.
Role of Functional Groups and Structural Moieties in Activity
Significance of Aldehyde Groups in Related Compounds
This compound is a derivative of gossypol, which contains two aldehyde groups. These aldehyde groups in gossypol are considered to contribute to its toxicity at high concentrations. scirp.orgfrontiersin.org Chemical modifications of gossypol, such as conversion of the aldehyde groups into imine derivatives, have been explored as a strategy to potentially reduce toxicity while retaining or enhancing therapeutic effects. scirp.orgbenthamdirect.comresearchgate.net
While this compound itself is an oxidative metabolite of gossypol and contains quinone moieties rather than the original dialdehyde (B1249045), the significance of aldehyde groups is evident in the SAR of related gossypol derivatives, including Schiff bases. Studies on gossypol Schiff bases have shown that the presence or modification of these aldehyde-derived functionalities influences their antitumor activity. researchgate.netnih.gov For instance, the antitumor activities of gossypol Schiff bases were slightly improved when the framework was changed into this compound. researchgate.net
Influence of Binaphthyl Dihedral Angle and Rotational Barriers
The binaphthyl structure of this compound, inherited from gossypol, is characterized by a dihedral angle between the two naphthalene (B1677914) rings. This restricted rotation about the 2,2'-binaphthyl bond leads to the atropisomerism observed in this compound. mdpi.comnih.govoup.com The crystal structure of this compound shows a binaphthyl dihedral angle of 79.2 degrees. oup.com
The rotational barriers around this bond influence the conformational flexibility of the molecule, which in turn can impact its ability to interact with biological targets. Computational studies on gossypol and its derivatives, including this compound, have investigated these rotational barriers. iastate.edu this compound is reported to invert more easily than gossypol, preferentially through the trans pathway, particularly when one outer ring has an enol-keto group and the other has an aldehyde group. iastate.edu This suggests that the quinone structure in this compound affects its rotational dynamics compared to the dialdehyde structure of gossypol.
Relationship Between this compound and Gossypol Structure-Activity Profiles
This compound is a major in vivo metabolite of gossypol, formed through oxidation. researchgate.nettandfonline.com Comparing the SAR profiles of this compound and gossypol provides insights into how the structural changes upon metabolism affect biological activity.
Racemic this compound has shown similar cytotoxic activity to racemic gossypol in several cancer cell lines. nih.govnih.govtandfonline.com However, as noted earlier, the enantiomeric activity profiles differ, with (+)-gossypolone being more potent than (-)-gossypolone in inhibiting MCF-7 cell growth, whereas (-)-gossypol is generally more active than (+)-gossypol. mdpi.comnih.govnih.govoup.com
The conversion of gossypol's aldehyde groups and adjacent hydroxyl groups to the quinone structure in this compound represents a significant structural modification. This change in functionality and electronic distribution contributes to the observed differences and similarities in their biological activities. While gossypol's toxicity is linked to its aldehyde groups, this compound, with its quinone structure, is also cytotoxic and represents a key active metabolite. frontiersin.orgresearchgate.net
Studies evaluating the antifungal activity of gossypol, this compound, and apothis compound (B605540) (an aldehyde-free derivative of this compound) have shown that this compound can effect complete growth inhibition in certain filamentous fungi, whereas gossypol and apothis compound showed varying degrees of inhibition. researchgate.net This suggests that the specific structural features of this compound, distinct from both gossypol and apothis compound, contribute to its potent antifungal effects. researchgate.net
The SAR comparison indicates that while this compound retains some of the biological activities of its precursor, the oxidative transformation to the quinone structure and the resulting differences in stereoisomer activity and rotational dynamics contribute to its unique pharmacological profile.
Advanced Research Methodologies and Analytical Techniques in Gossypolone Studies
In Vitro Cellular Assays
In vitro cellular assays are widely employed to investigate the biological activities of gossypolone. These assays allow researchers to study cellular responses, such as viability, proliferation, cell cycle progression, and the induction of apoptosis, in a controlled laboratory setting.
Cell Viability and Proliferation Assays (e.g., MTT, Trypan Blue Exclusion)
Cell viability and proliferation assays are fundamental techniques used to determine the number of living cells and assess the rate of cell growth following treatment with this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of viability. sigmaaldrich.comnih.gov It relies on the reduction of the yellow tetrazolium dye MTT to purple formazan (B1609692) by metabolically active cells. sigmaaldrich.comnih.gov The intensity of the purple color is directly proportional to the number of viable cells. sigmaaldrich.comnih.gov
Another common method is the Trypan Blue Exclusion assay. sigmaaldrich.comiiarjournals.orgresearchgate.netjrmds.in This technique is based on the principle that live cells with intact cell membranes exclude the Trypan Blue dye, while dead cells with compromised membranes take up the dye and appear blue under a microscope. sigmaaldrich.comjrmds.in By counting the number of unstained (viable) and stained (dead) cells, the percentage of viable cells can be determined. sigmaaldrich.comiiarjournals.orgresearchgate.net
Studies investigating the effects of this compound and its related compound, gossypol (B191359), on various cancer cell lines frequently utilize these assays. For instance, the trypan blue exclusion assay has been used to stain dead cells in studies examining the effects of (-)-gossypol on human prostate cancer cells. iiarjournals.orgresearchgate.net The percentage of apoptotic cells was calculated by the ratio of dead cells to total cells. iiarjournals.orgresearchgate.net The MTT assay has also been employed to measure the viability of squamous skin cancer cells and normal keratinocytes treated with (±) gossypol. nih.gov In one study, (±) gossypol lowered the cell viability of tumor cells in a dose-dependent manner, with a significant loss observed at concentrations between 2 and 5 µM after 96 hours. nih.gov In contrast, only the highest concentration of 5 µM significantly lowered the viability of normal keratinocytes. nih.gov
This compound has been compared to gossypol in terms of its antiproliferative activity on human breast cancer cells using assays like 3H-thymidine incorporation, which monitors cellular DNA synthesis as a measure of proliferation. nih.gov These studies indicated that this compound was less potent than gossypol in reducing the proliferation of these cell lines. nih.gov
DNA Fragmentation Assays (e.g., DNA Laddering, End-Labeling)
DNA fragmentation is a hallmark of apoptosis, where the cell's DNA is cleaved into fragments of approximately 180-200 base pairs by activated endonucleases. creative-bioarray.com These fragments, when separated by agarose (B213101) gel electrophoresis, create a characteristic "ladder" pattern. creative-bioarray.com DNA laddering assays are qualitative methods for assessing apoptosis by visualizing these DNA fragments. creative-bioarray.com
DNA fragment end-labeling assays, such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, are also used to detect fragmented DNA. iiarjournals.orgresearchgate.netbdbiosciences.comnih.gov These assays label the 3'-hydroxyl termini generated by DNA breaks, allowing for the detection of apoptotic cells. iiarjournals.orgresearchgate.netbdbiosciences.com The APO-DIRECT™ assay is an example of a single-step method for labeling DNA breaks with FITC-dUTP, followed by flow cytometric analysis. bdbiosciences.com
Studies on the molecular mechanisms of (-)-gossypol-induced apoptosis in human prostate cancer cells have utilized the DNA fragment end-labeling assay to detect DNA laddering. iiarjournals.orgresearchgate.net Results showed that at a 5-10 µM dose-level, (-)-gossypol significantly enhanced apoptosis as measured by DNA fragmentation. iiarjournals.orgresearchgate.net
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze various cellular characteristics, including DNA content, which allows for the assessment of cell cycle distribution. nih.govresearchgate.netabcam.com By staining cells with fluorescent DNA-binding dyes like propidium (B1200493) iodide (PI) or 4',6'-diamidino-2-phenylindole (DAPI), the amount of DNA in each cell can be quantified. nih.govabcam.com This allows researchers to determine the proportion of cells in different phases of the cell cycle (G1, S, and G2/M). nih.govabcam.com Flow cytometry can also detect apoptotic cells, which typically exhibit fractional DNA content. nih.gov
While direct studies specifically detailing this compound's effects on cell cycle analyzed by flow cytometry were not prominently found in the immediate search results, flow cytometry is a standard technique for cell cycle analysis in studies investigating the cellular impact of compounds like this compound. nih.govresearchgate.netcolab.wsscispace.com This method can provide insights into whether this compound treatment leads to cell cycle arrest at a specific phase or induces apoptosis.
Gene Expression Analysis (e.g., RT-PCR)
Gene expression analysis techniques, such as Reverse Transcription Polymerase Chain Reaction (RT-PCR) and quantitative real-time PCR (qRT-PCR), are used to measure the levels of specific messenger RNA (mRNA) molecules in cells. iiarjournals.orgresearchgate.netnih.govnih.govresearchgate.netmdpi.comthermofisher.com Changes in mRNA levels can indicate alterations in gene activity in response to this compound treatment. RT-PCR involves synthesizing complementary DNA (cDNA) from mRNA and then amplifying specific cDNA sequences. thermofisher.com qRT-PCR allows for the quantification of mRNA levels, providing a more precise measure of gene expression. nih.govnih.govmdpi.comthermofisher.com
Studies on the molecular mechanisms of (-)-gossypol-induced apoptosis have used RT-PCR to detect the effects on the expression of apoptotic-regulated gene markers, such as the Bcl-2 family and caspase genes. iiarjournals.orgresearchgate.net Results indicated that (-)-gossypol caused apoptosis through the down-regulation of Bcl-2 and Bcl-xL and the up-regulation of Bax at the mRNA level. iiarjournals.orgresearchgate.net Gene expression analysis by qRT-PCR has also been used in studies involving gossypol to validate RNA sequencing data and examine the expression of genes related to various cellular functions. nih.govresearchgate.netmdpi.com
Protein Expression Analysis (e.g., Western Blot)
Protein expression analysis techniques, most notably Western Blot, are used to detect and quantify specific proteins in cell lysates. iiarjournals.orgresearchgate.netnih.govnih.govallenpress.comaacrjournals.orgresearchgate.netbio-rad.com This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. nih.govbio-rad.com The signal intensity of the protein band on the Western blot is proportional to the amount of the target protein present in the sample. bio-rad.com Western blotting is considered semi-quantitative and is useful for showing relative protein expression changes between samples. bio-rad.com
Western blot analysis has been widely applied in studies investigating the cellular effects of this compound and related compounds. For example, it has been used to detect the effects of (-)-gossypol on the expression of apoptotic-regulated protein markers, including the Bcl-2 family and caspases. iiarjournals.orgresearchgate.net These studies showed that (-)-gossypol led to the down-regulation of Bcl-2 and Bcl-xL and the up-regulation of Bax at the protein level. iiarjournals.orgresearchgate.net Western blot has also been used to examine the activation of caspases, such as caspase-3, -8, and -9, and the cleavage of PARP (poly (ADP-ribose) polymerase) in response to (-)-gossypol treatment, indicating the induction of apoptosis. iiarjournals.orgresearchgate.net In studies involving this compound, Western blot analysis has been employed to assess changes in protein levels, including those related to apoptosis and signaling pathways. nih.govaacrjournals.orgresearchgate.net
Caspase Activity Detection
Caspases are a family of proteases that play a critical role in the execution phase of apoptosis. mdpi.comthermofisher.com Detecting their activation and activity is a key method for confirming that a compound induces apoptosis. mdpi.comthermofisher.com Various assays are available to measure caspase activity, often utilizing substrates that are cleaved by specific caspases, releasing a detectable signal (e.g., fluorescent or luminescent). mdpi.comthermofisher.com
Studies on the molecular mechanisms of (-)-gossypol-induced apoptosis have demonstrated the activation of caspases-3, -8, and -9. iiarjournals.orgresearchgate.net Caspase activity detection assays, sometimes in conjunction with caspase inhibitors, have been used to investigate whether the observed apoptosis is caspase-dependent. iiarjournals.orgresearchgate.net For instance, the use of different caspase inhibitors helped confirm that (-)-gossypol caused apoptosis via caspase-dependent pathways in human prostate cancer cells. iiarjournals.orgresearchgate.net Western blot analysis can also indirectly assess caspase activity by detecting the cleaved, active forms of caspases and their substrates like PARP. iiarjournals.orgresearchgate.netnih.govnih.govaacrjournals.org
Here is a table summarizing some detailed research findings related to the techniques discussed:
| Assay Type | Compound Studied | Cell Line/System | Key Findings Related to this compound or Gossypol | Source |
| Trypan Blue Exclusion | (-)-Gossypol | Human prostate cancer cells (DU-145) | Significant enhancement of apoptosis (measured by dead cells/total cells ratio) at 5-10 µM. | iiarjournals.orgresearchgate.net |
| MTT Assay | (±) Gossypol | Squamous skin cancer cells (SCL-1) | Lowered cell viability in a dose-dependent manner (IC50: 1.7 µM at 96h). | nih.gov |
| MTT Assay | (±) Gossypol | Normal human epidermal keratinocytes | Cell viability lowered only at the highest concentration tested (5 µM). | nih.gov |
| DNA Fragment End-Labeling (DNA Laddering) | (-)-Gossypol | Human prostate cancer cells (DU-145) | Significant enhancement of apoptosis measured by DNA fragmentation at 5-10 µM. | iiarjournals.orgresearchgate.net |
| RT-PCR | (-)-Gossypol | Human prostate cancer cells (DU-145) | Down-regulation of Bcl-2 and Bcl-xL mRNA, up-regulation of Bax mRNA. | iiarjournals.orgresearchgate.net |
| Western Blot | (-)-Gossypol | Human prostate cancer cells (DU-145) | Down-regulation of Bcl-2 and Bcl-xL protein, up-regulation of Bax protein. Activation of caspases-3, -8, -9, and increased PARP cleavage. | iiarjournals.orgresearchgate.net |
| Western Blot | This compound | Colon cancer cells | Increased PARP cleavage observed with this compound-PEGylated liposome (B1194612) treatment in xenografts, indicating apoptosis. | nih.gov |
| Caspase Activity Detection | (-)-Gossypol | Human prostate cancer cells (DU-145) | Activation of caspases-3, -8, and -9. Apoptosis confirmed to be caspase-dependent using inhibitors. | iiarjournals.orgresearchgate.net |
In Vivo Animal Models
Xenograft Models for Antineoplastic Research
Xenograft models, typically involving the transplantation of human cancer cells into immunocompromised mice, are widely used to assess the antineoplastic potential of candidate drugs. These models mimic aspects of human tumor growth and allow for the evaluation of a compound's ability to inhibit tumor progression in a living organism.
Research has utilized xenograft models to investigate the effects of this compound, particularly in the context of colon cancer. Studies have shown that this compound, when delivered via PEGylated liposomes (Gn-lip), inhibited the growth of human colon cancer DLD-1 xenografts in nude mice compared to untreated controls nih.govnih.gov. This inhibition was statistically significant (P < 0.01, n = 10) nih.govnih.gov. The use of PEGylated liposomes was explored to potentially improve the bioavailability and achieve tumor-targeted delivery of this compound, thereby enhancing its efficacy in vivo nih.govnih.gov. Previous studies have also indicated that inhibiting Musashi-1 (MSI1), a target of this compound, using small molecule inhibitors can lead to decreased xenograft tumor growth nih.govresearchgate.netmdpi.com. While this compound has shown promise in these models, some research indicates that it may be less effective than its precursor, gossypol, in certain cell-based assays, highlighting the importance of delivery methods to enhance its in vivo activity nih.govmdpi.com.
Data from a study on DLD-1 xenografts in nude mice showed a significant difference in tumor growth inhibition between the untreated control group and the group treated with Gn-lip. nih.govnih.gov.
| Treatment Group | Effect on Tumor Growth (vs. Untreated Control) | Statistical Significance |
| Untreated Control | - | - |
| Gn-lip | Inhibited growth | P < 0.01 (n=10) |
Models for Anti-inflammatory Activity Assessment
Animal models are also employed to evaluate the anti-inflammatory properties of compounds. These models often involve inducing inflammation through various agents and then assessing the compound's ability to reduce the inflammatory response. While specific detailed studies on this compound's anti-inflammatory activity in animal models were less prominent in the search results compared to gossypol, the general methodologies for assessing anti-inflammatory activity in vivo are well-established.
Common methods for evaluating anti-inflammatory activity in animal models include inducing paw edema using substances like carrageenan, histamine, or serotonin, or inducing cutaneous inflammation using agents like arachidonic acid or UV radiation scientificarchives.commdpi.comijpras.com. These models allow researchers to measure parameters such as swelling, erythema, and the presence of inflammatory mediators to determine the efficacy of a compound scientificarchives.commdpi.comijpras.com. One study mentioned that gossypol and this compound were demonstrated to inhibit immune complex-induced neutrophil adhesion and ROS production in vitro, which aligns with previous studies on gossypol's anti-inflammatory effects nih.gov. An ex vivo model of epidermolysis bullosa acquisita (EBA) using mouse skin biopsies showed that this compound significantly inhibited anti-COL7-induced tissue damage, suggesting potential therapeutic application for inflammatory skin conditions nih.gov.
Computational and Structural Biology Approaches
Computational and structural biology techniques play a vital role in understanding the molecular interactions of this compound with its biological targets, predicting binding affinities, and elucidating its three-dimensional structure.
Molecular Docking and Modeling for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecule (receptor), such as a protein. This method helps researchers understand how a compound might interact with its target at an atomic level.
Molecular docking studies have been performed to investigate the interaction of this compound with various proteins. For instance, docking studies have evaluated the inhibitory activities of this compound on Jack bean urease, predicting binding free energies and identifying key interaction sites, such as the phenolic hydroxyl groups jocpr.comjocpr.com. The binding free energy for this compound with Jack bean urease was predicted to be -4.91 kcal/mol, with an estimated inhibition constant of 251.73 jocpr.comjocpr.com. Molecular modeling studies have also been used in the design of novel gossypol derivatives, including those related to this compound, to evaluate their potential interactions with anti-apoptotic targets like Bcl-2, Bcl-w, Bcl-xL, and Mcl-1 researchgate.netaacrjournals.org. These studies utilize software to predict the binding stability and interaction between the compounds and the target proteins researchgate.netaacrjournals.org.
A summary of molecular docking data for this compound and related compounds with Jack bean urease is presented below: jocpr.comjocpr.com
| Compound | Predicted Binding Free Energy (kcal/mol) | Estimated Inhibition Constant |
| (-)-Gossypol | -4.39 | 607.51 |
| This compound | -4.91 | 251.73 |
| Apogossypol (B560662) | -7.07 | 6.57 |
Fluorescence Polarization Binding Studies
Fluorescence Polarization (FP) is a sensitive technique used to measure the binding of a fluorescently labeled molecule to a larger molecule by detecting changes in the polarization of emitted light. It is commonly employed in high-throughput screening and detailed binding studies.
FP competition assays have been instrumental in identifying and characterizing the binding of this compound to its targets, such as the Musashi family of RNA-binding proteins (MSI) nih.govnih.govresearchgate.net. An FP competition assay identified this compound as a more potent inhibitor of MSI1 compared to (-)-gossypol, with a significantly lower Ki value nih.govnih.gov. Specifically, this compound showed a Ki value of 12 ± 2 nM against full-length MSI1, which was a > 20-fold increase in affinity compared to (-)-gossypol (Ki = 476 ± 273 nM) nih.govnih.gov. This compound also demonstrated similar affinity towards Musashi-2 (MSI2) in FP assays (Ki = 7.0 ± 0.3 nM against full-length MSI2) nih.gov. FP assays can also be used to assess the ability of compounds to disrupt protein-RNA interactions, such as the Musashi-Numb RNA interaction nih.govresearchgate.net.
Binding data of this compound and (-)-Gossypol to Musashi proteins determined by Fluorescence Polarization: nih.govnih.gov
| Compound | Target Protein | Ki (nM) |
| This compound | MSI1 | 12 ± 2 |
| (-)-Gossypol | MSI1 | 476 ± 273 |
| This compound | MSI2 | 7.0 ± 0.3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure and dynamics of molecules. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, researchers can obtain detailed information about the connectivity, functional groups, and three-dimensional arrangement of atoms within a molecule.
NMR spectroscopy is a fundamental tool for the structural elucidation of organic compounds, including natural products and their derivatives like this compound slideshare.netjchps.comweebly.com. It provides information on different types of protons and carbons within the molecule based on their chemical environments slideshare.netjchps.com. In the context of this compound research, NMR has been used to validate its binding to target proteins, such as MSI1 nih.govnih.gov. NMR binding assays can provide insights into the specific regions of a protein that a ligand interacts with, complementing findings from other techniques like fluorescence polarization and molecular docking researchgate.netresearchgate.net. The application of 1D and 2D NMR techniques allows for the detailed assignment of signals and the determination of the compound's complete structure weebly.com.
Isothermal Titration Calorimetry (ITC) for Binding Kinetics
Isothermal Titration Calorimetry (ITC) is a powerful technique used to study the binding kinetics and thermodynamics of molecular interactions. While direct ITC data specifically for this compound binding to various targets is less commonly reported compared to its precursor, gossypol, ITC has been employed in studies involving gossypol and its derivatives to understand their interactions with proteins. For instance, ITC has been used to characterize the binding of gossypol acetate (B1210297), a related compound, to proteins like FtsZ, providing insights into the thermodynamic properties of the interaction frontiersin.orgresearchgate.net. Although high heat of dilution of gossypol can make precise affinity determination challenging via ITC, the technique can still reveal binding interactions nih.gov. Studies on apothis compound (B605540) derivatives, which are structurally related to this compound, have also utilized ITC to confirm binding affinities to proteins like Bcl-XL, showing agreement with data from other methods like NMR binding and fluorescence polarization assays nih.gov. These applications suggest that ITC is a relevant technique for investigating the binding of this compound to its biological targets, providing valuable thermodynamic data such as binding affinity (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).
Chemical Synthesis and Characterization Techniques
The study of this compound involves its chemical synthesis, typically from gossypol, followed by rigorous characterization to confirm its identity and purity.
Chromatographic Purification Methods (e.g., Column Chromatography)
Chromatographic methods are essential for the purification of this compound after synthesis or isolation. Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a common technique employed for this purpose tandfonline.comdntb.gov.ua. In the preparation of this compound from gossypol, column chromatography has been used for purification tandfonline.com. Thin-layer chromatography (TLC) is often used in conjunction with column chromatography for monitoring fractions and assessing purity tandfonline.comdntb.gov.ua. Different solvent systems are employed as the mobile phase, such as mixtures of benzene-methanol or benzene-dioxane-glacial acetic acid for TLC, and gradients of petroleum ether and dichloromethane (B109758) for column chromatography tandfonline.com. The addition of glacial acetic acid to the solvent system can help stabilize polyphenolic compounds like this compound during chromatography tandfonline.com. Silica gel-based methods, including column chromatography and preparative TLC, are considered effective for the isolation, purification, and characterization of gossypol and its derivatives like this compound dntb.gov.ua.
Spectroscopic Characterization (e.g., 1H-NMR, 13C-NMR, MS, IR)
Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy provide detailed information about the hydrogen and carbon atoms within the this compound molecule, respectively tandfonline.comsci-hub.sepsu.edu. These techniques help confirm the molecular structure by analyzing the chemical shifts, splitting patterns, and integration of signals, which correspond to the different chemical environments of the nuclei tandfonline.comsci-hub.sepsu.edu. NMR data for this compound and its derivatives have been reported, allowing for comparison with literature values to confirm the synthesized compound's identity tandfonline.comsci-hub.sepsu.eduqu.edu.qa. Studies on gossypol and its derivatives also highlight the use of 1H and 13C NMR to investigate tautomerism and structural forms in different solvents researchgate.netsemanticscholar.orgmdpi.com.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular formula and structural fragments psu.eduacs.orgccspublishing.org.cn. Techniques like Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) have been applied to analyze this compound and its derivatives acs.orgccspublishing.org.cn. The molecular ion peak ([M]+) and characteristic fragmentation ions provide valuable information for identification acs.org. For this compound, the molecular ion peak has been observed, along with fragments resulting from losses of small molecules or cleavage of bonds acs.org.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavelengths tandfonline.compsu.eduqu.edu.qaacs.orgcyberleninka.ru. Characteristic absorption bands in the IR spectrum of this compound indicate the presence of functional groups such as hydroxyl (O-H) and carbonyl (C=O) groups tandfonline.comqu.edu.qa. Comparisons of the IR spectrum of synthesized this compound with literature data or authentic samples help confirm its identity tandfonline.comqu.edu.qa. The IR spectrum can also provide insights into the tautomeric form of this compound or its derivatives cyberleninka.ru.
Elemental Analysis
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and oxygen) in a pure compound sci-hub.sepsu.edumedkoo.comresearchgate.net. This data is compared with the calculated theoretical percentages based on the proposed molecular formula of this compound to confirm its elemental composition and purity sci-hub.sepsu.edumedkoo.com. Elemental analysis data for this compound and its derivatives have been reported, showing close agreement between calculated and found values sci-hub.sepsu.edu.
Future Directions and Emerging Research Avenues for Gossypolone
Exploration of Novel Gossypolone Derivatives with Tailored Bioactivities
A significant area of future research involves the synthesis and evaluation of novel this compound derivatives. The aim is to create compounds with enhanced biological activity, improved water solubility, and reduced toxicity compared to gossypol (B191359). nih.govsci-hub.stacs.org Structural modifications of gossypol have led to the development of various derivatives, including this compound and apothis compound (B605540), which have shown promise with reduced toxicity while retaining or enhancing therapeutic benefits. researchgate.netdntb.gov.ua For instance, 6-aminopenicillanic acid sodium-gossypolone is a synthesized derivative that demonstrated improved water solubility and anticancer action in colon cancer cells both in vitro and in vivo. nih.govacs.org This derivative was found to downregulate the expression of antiapoptotic proteins Bcl-2 and Bcl-xL. nih.govacs.org
Research findings highlight the potential for tailoring the bioactivities of this compound derivatives through specific chemical modifications. Studies on gossypol Schiff bases, for example, have explored increasing antitumor activity while reducing the toxicity associated with gossypol. sci-hub.st The framework of this compound has also been utilized in the development of Schiff bases with improved antitumor activity. sci-hub.st
Advanced Mechanistic Elucidation of Less-Understood Pathways
While some mechanisms of gossypol's action, such as the inhibition of anti-apoptotic Bcl-2 family proteins, are relatively well-studied, a comprehensive understanding of all the pathways influenced by this compound is still evolving. researchgate.netresearchgate.netaacrjournals.org Future research aims to delve deeper into the less-understood molecular mechanisms through which this compound exerts its biological effects.
Gossypol has been shown to interact with a variety of biomolecules, including enzymes, signaling mediators, and membranes. physiology.org Its aldehyde groups can react with amino groups, forming Schiff's bases, and its hydroxyl groups can form hydrogen bonds, contributing to its interactions with biological targets. physiology.org Studies have indicated that gossypol can suppress the target of rapamycin (B549165) (TOR) signaling and induce endoplasmic reticulum (ER) stress pathways. physiology.org Further research is needed to confirm if this compound acts through similar or distinct pathways.
Research on this compound's effects on filamentous fungi has shown it can inhibit growth and aflatoxin biosynthesis, suggesting mechanisms beyond those typically studied in mammalian cells. researchgate.net Advanced mechanistic studies are crucial to fully map the interactions of this compound within complex biological systems and identify all relevant molecular targets.
Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics)
The application of advanced 'omics' technologies is an emerging avenue for understanding the multifaceted effects of this compound. acs.orgresearchgate.netmdpi.com Integrating genomics, proteomics, and metabolomics can provide a holistic view of how cells and organisms respond to this compound exposure at the molecular level.
Metabolomics, for instance, can be used to profile the metabolic changes induced by this compound, potentially identifying affected biochemical pathways. researchgate.netnih.gov Proteomics can reveal alterations in protein expression and modification, shedding light on the proteins that interact with this compound or are part of affected signaling cascades. nih.gov Genomics and transcriptomics can help understand how this compound influences gene expression. plos.org
Studies utilizing metabolomics have been employed to investigate the mechanism of action of gossypol optical isomers on uterine fibroids. researchgate.net Integrating these high-throughput technologies can provide a more complete picture of this compound's impact on cellular processes and identify potential biomarkers of response or toxicity. mdpi.comnih.gov
Development of Advanced Delivery Systems for Research Applications
Improving the delivery of this compound is essential for both further research and potential therapeutic applications. Gossypol, the parent compound, has limited water solubility, which has been a challenge for its formulation and administration. nih.govacs.orgresearchgate.net Future research focuses on developing advanced delivery systems to enhance this compound's solubility, stability, and targeted delivery to specific cells or tissues. researchgate.netresearchgate.netresearchgate.net
Nanocarriers, such as nanoparticles, are being explored as a means to improve the delivery of gossypol and its derivatives. dntb.gov.uaresearchgate.netresearchgate.netresearchgate.net These systems can potentially enhance solubility, protect the compound from degradation, prolong its circulation time, and facilitate targeted accumulation at disease sites. researchgate.netresearchgate.netresearchgate.net Imine-linked gossypol prodrugs and nanoparticle formulations are being investigated for controlled release and targeted delivery. researchgate.netresearchgate.netresearchgate.net
Developing advanced delivery systems is crucial for overcoming the pharmacokinetic limitations of this compound and enabling more effective and targeted research studies.
Q & A
Q. How to address batch variability in this compound isolation from natural sources?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
